N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring dual heteroaromatic substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group. The cyclopropane ring contributes to structural rigidity, while the furan (oxygen-containing) and thiophene (sulfur-containing) moieties introduce distinct electronic and steric properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-6-17-10-11)9-13-2-1-7-18-13/h1-2,5-7,10,12H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZBUZNIXLSWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Carboxamide Group: The cyclopropane ring is then functionalized with a carboxamide group using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of an amine.
Introduction of Furan and Thiophene Rings: The final step involves the alkylation of the amide nitrogen with furan-3-ylmethyl and thiophen-2-ylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste.
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methylene bridges can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, or other peracids.
Reduction: LiAlH4, BH3, or catalytic hydrogenation.
Substitution: Alkyl halides, bases like sodium hydride (NaH), or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Material Science: In materials applications, its electronic properties may be exploited, where the conjugated systems of furan and thiophene rings play a crucial role in charge transport.
Comparison with Similar Compounds
Key Structural Differences :
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is an organic compound characterized by its unique structural features, including a cyclopropane ring and substituents of furan and thiophene. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C_{12}H_{13}N_{2}O_{1}S |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 1428364-98-0 |
| Key Functional Groups | Cyclopropane, Carboxamide, Furan, Thiophene |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring : Achieved through the Simmons-Smith reaction.
- Attachment of the Carboxamide Group : Functionalization using reagents like carbonyldiimidazole (CDI).
- Introduction of Furan and Thiophene Rings : Alkylation of the amide nitrogen under basic conditions with specific halides.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial properties. The bioactivity of this compound may stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anticancer Potential
Furan-based compounds have been recognized for their potential anticancer activities. Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .
Case Study: In Vitro Anticancer Activity
A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Modulation : Inducing oxidative stress in target cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
A comparison with other furan and thiophene derivatives reveals distinct differences in biological activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide | Antimicrobial & Anticancer | Isoxazole ring enhances reactivity |
| 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide | Moderate Anticancer | Cyclopentane ring alters pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
